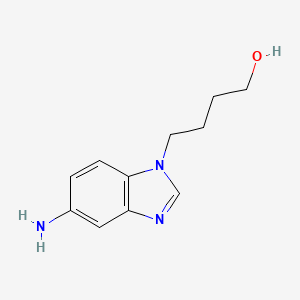

4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol

Description

Overview of Benzimidazole (B57391) Derivatives in Chemical Research

Benzimidazole, a heterocyclic aromatic organic compound, consists of a bicyclic structure formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. This scaffold is a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets, leading to a broad spectrum of pharmacological activities. bldpharm.comnih.gov The versatility of the benzimidazole core allows for substitutions at various positions, enabling the synthesis of a vast library of derivatives with diverse chemical properties and biological functions. mdpi.comresearchgate.net

Historically, benzimidazole derivatives have been investigated for and utilized in a variety of applications, including as:

Anthelmintics: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections.

Proton Pump Inhibitors: Omeprazole and lansoprazole (B1674482) are well-known drugs for reducing stomach acid.

Anticancer Agents: The benzimidazole structure is a key component in numerous compounds being investigated for their antiproliferative activities. mdpi.comresearchgate.net

Antimicrobial Agents: Various derivatives have shown efficacy against bacteria, fungi, and viruses. nih.gov

Antihistamines and Antihypertensives: The structural motif is also found in drugs targeting these conditions.

The synthesis of benzimidazole derivatives is a well-established area of organic chemistry, with numerous methods available for their preparation. A common and traditional approach involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. google.comnih.gov More contemporary methods often utilize microwave assistance or novel catalytic systems to improve yields and reaction times. asianpubs.orgresearchgate.net The ongoing research into new synthetic routes highlights the continued importance of this class of compounds. arabjchem.org

Significance of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol in Contemporary Chemical Science

While the broader class of benzimidazole derivatives is extensively studied, specific research on this compound is not widely documented in publicly available scientific literature. Its significance can, therefore, be inferred from the structural components of the molecule.

The structure combines the benzimidazole core, an amino group at the 5-position, and a butan-1-ol substituent at the N-1 position of the imidazole ring. Each of these features contributes to its potential utility:

The Amino Group: The presence of an amino group on the benzene ring provides a site for further chemical modification, allowing for the synthesis of a new series of derivatives. This functional group can also participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets. researchgate.netbenthamdirect.com

The N-Alkyl Butanol Chain: The alkyl chain at the N-1 position influences the compound's lipophilicity and solubility, which are key determinants of its pharmacokinetic properties. The terminal hydroxyl group of the butanol chain offers another point for modification, such as esterification or etherification, to create prodrugs or alter its biological activity. N-alkylation is a common strategy to modulate the properties of benzimidazoles. researchgate.netnih.govtandfonline.comresearchgate.net

Given these structural features, this compound can be considered a valuable intermediate in synthetic chemistry and a potential candidate for biological screening in drug discovery programs.

Research Objectives and Scope for this compound

The primary research objectives for a compound like this compound would likely encompass the following areas:

Development of Efficient Synthesis Protocols: A key objective would be to establish a reliable and high-yielding synthetic route to the compound. This would involve the optimization of reaction conditions for the N-alkylation of 5-aminobenzimidazole (B183301) with a suitable 4-carbon synthon.

Physicochemical Characterization: Thorough characterization of the compound's physical and chemical properties would be essential. This would include determining its melting point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry) to confirm its structure and purity.

Exploration of Chemical Reactivity: Investigating the reactivity of the amino and hydroxyl functional groups would open avenues for the creation of new derivatives. This could involve reactions such as acylation, sulfonation, and etherification.

Biological Activity Screening: A significant research goal would be to evaluate the biological activity of this compound and its derivatives. Based on the known activities of related compounds, screening could focus on areas such as anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov

The scope of research on this compound is broad, ranging from fundamental synthetic chemistry to applied medicinal chemistry. It serves as a platform for generating novel molecular entities with potentially valuable therapeutic properties.

Detailed Research Findings

Due to the limited availability of specific research publications on this compound, this section will present data based on the known properties of its constituent chemical moieties and general knowledge of benzimidazole chemistry.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to have some solubility in polar organic solvents |

| pKa | The amino group would be basic, and the imidazole nitrogen can also be protonated |

Interactive Data Table: Predicted Spectral Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to aromatic protons on the benzimidazole ring, methylene (B1212753) protons of the butanol chain, a broad signal for the amino group protons, and a signal for the hydroxyl proton. |

| ¹³C NMR | Resonances for the aromatic carbons of the benzimidazole core and the aliphatic carbons of the butanol chain. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino group), O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C=N stretching (imidazole ring). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

4-(5-aminobenzimidazol-1-yl)butan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c12-9-3-4-11-10(7-9)13-8-14(11)5-1-2-6-15/h3-4,7-8,15H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGIKPVTYFAATG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to the Benzimidazole (B57391) Core Synthesis

The formation of the benzimidazole nucleus is the foundational stage of the synthesis. The most effective strategies involve building the ring from a substituted o-phenylenediamine (B120857) to ensure the C5 position is correctly functionalized from the outset.

Cyclization Reactions for Benzimidazole Ring Formation

The Phillips condensation reaction is a widely utilized and classical method for forming the benzimidazole ring. adichemistry.com This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions. For the synthesis of the target molecule's precursor, 4-nitro-1,2-phenylenediamine is the ideal starting material. Its reaction with a one-carbon source, such as formic acid, in the presence of a mineral acid like hydrochloric acid, leads to the cyclization and formation of 5-nitrobenzimidazole (B188599). The reaction is typically heated to drive the condensation and dehydration steps.

An alternative approach involves the reaction of the o-phenylenediamine with an aldehyde in the presence of an oxidizing agent. For instance, reacting 4-nitro-1,2-phenylenediamine with various aromatic aldehydes in a solvent like dimethoxyethane, followed by cyclization using an oxidant such as sodium metabisulfite, has been shown to produce 2-substituted-5-nitrobenzimidazoles. scholarsresearchlibrary.com For the synthesis of an unsubstituted C2-position, formaldehyde (B43269) or a suitable equivalent would be used.

Below is a table summarizing common cyclization methods for benzimidazole synthesis.

| Method | Reactants | Reagents/Conditions | General Product |

| Phillips Condensation | o-phenylenediamine, Carboxylic Acid (e.g., Formic Acid) | Mineral Acid (e.g., 4N HCl), Heat | 2-Substituted Benzimidazole |

| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Sodium Metabisulfite, Air) | 2-Substituted Benzimidazole |

| Reductive Cyclization | o-nitroaniline derivative | Reducing Agent (e.g., H₂, Fe/S), Acid/Aldehyde | Benzimidazole derivative |

Functionalization at Key Positions of the Benzimidazole Nucleus

Direct functionalization of a pre-formed benzimidazole ring at the C5 position can be challenging and often results in a mixture of isomers (C4, C5, C6, and C7). Therefore, a more strategic and regiochemically precise approach is to begin the synthesis with a benzene (B151609) ring that is already substituted at the appropriate position.

For the synthesis of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol, the key precursor is 5-nitrobenzimidazole. This intermediate is most efficiently prepared from 4-nitro-1,2-phenylenediamine. The nitro group serves two critical purposes: it acts as a directing group during the initial stages and, more importantly, it is a well-established precursor to the desired amino group. This "pre-functionalization" strategy circumvents the issues of regioselectivity that would arise from attempting to nitrate (B79036) an existing benzimidazole ring. The nitro group can be carried through several synthetic steps before its final reduction to the amine.

Synthesis of the Butan-1-ol Side Chain at the N1-Position

With the 5-nitrobenzimidazole core established, the next critical step is the introduction of the butan-1-ol side chain at one of the imidazole (B134444) nitrogen atoms.

N-Alkylation Strategies for Benzimidazole Derivatives

The N-alkylation of benzimidazoles is a common transformation typically achieved by reacting the heterocycle with an alkyl halide in the presence of a base. For the introduction of the butan-1-ol side chain, an appropriate alkylating agent is 4-bromo-1-butanol (B1194514) or a protected version thereof, such as 4-bromobutyl acetate, to prevent the hydroxyl group from interfering with the reaction.

The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which facilitates the dissolution of the benzimidazole salt. A variety of bases can be employed to deprotonate the imidazole N-H, with common choices including potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base and solvent can influence the reaction rate and, crucially, the regioselectivity of the alkylation. derpharmachemica.comd-nb.info

| Base | Typical Solvent | Temperature | Notes |

| K₂CO₃ | Acetonitrile, DMF | Room Temp. to 60°C | A mild and commonly used base, effective for many alkylations. derpharmachemica.com |

| NaH | THF, DMF | 0°C to Room Temp. | A strong, non-nucleophilic base that provides irreversible deprotonation. d-nb.info |

| Cs₂CO₃ | DMF, Acetonitrile | Room Temp. | Often provides higher yields and can influence regioselectivity. |

| KOH | DMSO, DMF | Room Temp. | A strong base, often used in polar solvents. derpharmachemica.com |

Selective Chain Introduction Methodologies

A significant challenge in the N-alkylation of 5-nitrobenzimidazole is controlling the regioselectivity. The benzimidazole anion formed upon deprotonation can be alkylated at either the N1 or N3 position. Due to tautomerism, this results in the formation of two isomeric products: 1-alkyl-5-nitro-benzimidazole and 1-alkyl-6-nitro-benzimidazole. Studies have shown that the alkylation of 5(6)-nitrobenzimidazoles typically yields a mixture of these two isomers. nih.gov

The ratio of these isomers is influenced by several factors:

Electronic Effects: The electron-withdrawing nitro group at the C5 position decreases the electron density at the adjacent N1 position, potentially making the N3 position (in the 6-nitro tautomer) more nucleophilic.

Steric Effects: The steric hindrance around the N1 and N3 positions, influenced by substituents on the alkylating agent or the benzimidazole ring, can affect the site of attack.

Reaction Conditions: The choice of solvent, base, and temperature can significantly alter the product ratio. For instance, using sodium hydride in THF has been shown to provide high N1-regioselectivity in the alkylation of substituted indazoles, a related heterocyclic system. beilstein-journals.orgnih.gov In contrast, different conditions might favor the thermodynamically more stable isomer.

Separation of the resulting 5-nitro and 6-nitro isomers can be difficult and may require careful chromatography or fractional crystallization. nih.gov Achieving high regioselectivity in this step is crucial for an efficient synthesis.

Incorporation of the Amino Group at the C5-Position

The final step in the synthesis of this compound is the conversion of the nitro group at the C5 position into an amino group. This is a standard reduction reaction for which several reliable methods exist. The starting material for this step is the N1-alkylated precursor, 4-(5-nitro-benzoimidazol-1-yl)-butan-1-ol.

The most common and efficient method for this transformation is catalytic hydrogenation. This process involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) under atmospheric or slightly elevated pressure of hydrogen. This method is known for its high yields and clean reaction profiles, producing water as the only byproduct.

Alternatively, chemical reduction methods can be employed. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or metallic iron (Fe) in acetic acid, are effective for reducing aromatic nitro groups. However, these methods often require harsher conditions and more extensive workup procedures to remove metal salts compared to catalytic hydrogenation.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| H₂ / Pd-C | Methanol or Ethanol, Room Temp., 1-4 atm H₂ | High yield, clean reaction, mild conditions. | Requires specialized hydrogenation equipment. |

| H₂ / Raney Ni | Methanol or Ethanol, Room Temp. | Effective catalyst. | Can sometimes reduce other functional groups. |

| SnCl₂ · 2H₂O | HCl, Ethanol, Reflux | Effective and reliable. | Requires stoichiometric amounts, acidic workup. |

| Fe / Acetic Acid | Acetic Acid, Heat | Inexpensive and effective. | Requires acidic conditions and filtration of iron salts. |

Following the reduction of the nitro group, and deprotection of the hydroxyl group if a protecting group was used during the N-alkylation step, the final target compound, this compound, is obtained.

Directed Amination Approaches to the Benzimidazole Scaffold

Directed amination reactions are a powerful tool for the regioselective formation of N-heterocycles, including the benzimidazole ring system. These methods offer an advantage over classical condensation reactions by providing greater control over the final product's substitution pattern.

One prominent strategy is the transition-metal-catalyzed intramolecular C-H amination. mdpi.com This approach can be envisioned starting from a suitably designed N-substituted aniline (B41778) derivative. For instance, an N-(2-amino-4-nitrophenyl)butanamide precursor could undergo an intramolecular cyclization. Transition metals like palladium, copper, or rhodium are often employed to catalyze the formation of the crucial C-N bond that closes the imidazole ring. mdpi.com

Another viable method is the intramolecular N-arylation of amidines. organic-chemistry.org In this scenario, an N-(2-halo-4-nitrophenyl)amidine is treated with a base, often in the presence of a copper or palladium catalyst, to facilitate the ring-closing C-N bond formation. The choice of catalyst and reaction conditions is critical to achieve high yields and avoid side reactions. A transition-metal-free approach has also been developed, utilizing a strong base in a suitable solvent to promote the intramolecular cyclization of N-(2-iodoaryl)benzamidines. mdpi.com

Electrochemical synthesis represents a modern, green alternative that avoids the need for chemical oxidants or metal catalysts. acs.org An electrochemical oxidative dehydrogenation can induce C-N bond formation through an intramolecular C(sp3)–H amination, providing a direct route to the benzimidazole core from an appropriate N-substituted diamine precursor. acs.org

| Method | Typical Catalyst/Reagent | Key Advantage | Reference |

|---|---|---|---|

| Intramolecular C-H Amination | Palladium, Copper, Rhodium, Iodine | Direct functionalization of C-H bonds | acs.org |

| Intramolecular N-arylation | Copper, Palladium, Strong Base (e.g., K2CO3) | High regioselectivity starting from halo-anilines | mdpi.com |

| Electrochemical Dehydrogenative Amination | Electrochemical cell (e.g., Pt electrodes) | Avoids metal catalysts and chemical oxidants | acs.org |

Precursor Design for Amino Group Introduction

The strategic design of precursors is fundamental to the successful synthesis of this compound. The amino group on the benzene ring is typically introduced in a protected form or as a nitro group, which is later reduced.

A common and effective precursor is a substituted o-phenylenediamine, such as 4-nitro-1,2-diaminobenzene. This starting material contains the essential diamine functionality required for benzimidazole formation and a nitro group at the desired position. The nitro group is a strong electron-withdrawing group that is stable under many reaction conditions used for cyclization and can be selectively reduced to the target amino group in a late-stage synthetic step, commonly using reagents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. medcraveonline.com

The butan-1-ol side chain can be introduced either before or after the formation of the benzimidazole ring.

Pre-cyclization Alkylation: One approach involves the N-alkylation of a precursor like 4-nitro-2-aminoaniline with a 4-halobutan-1-ol derivative (e.g., 4-bromobutan-1-ol or a protected version thereof). The resulting N-alkylated diamine can then be cyclized with a one-carbon synthon like formic acid or triethyl orthoformate to form the benzimidazole ring.

Post-cyclization Alkylation: Alternatively, 5-nitrobenzimidazole can be synthesized first, followed by N-alkylation with a 4-halobutan-1-ol derivative. This reaction can sometimes lead to a mixture of N1 and N3 isomers, requiring careful control of reaction conditions or subsequent separation. The final step would be the reduction of the nitro group.

| Precursor Name | Role in Synthesis | Subsequent Transformation |

|---|---|---|

| 4-Nitro-1,2-diaminobenzene | Core diamine structure with masked amino group | Cyclization to form benzimidazole ring |

| 5-Nitrobenzimidazole | Pre-formed benzimidazole core | N-alkylation with butanol side chain |

| 4-Bromobutan-1-ol | Source of the butan-1-ol side chain | Nucleophilic substitution reaction |

| Formic Acid / Triethyl Orthoformate | One-carbon synthon for cyclization | Reaction with diamine to form imidazole ring |

Comprehensive Reaction Mechanism Analysis of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes in the synthesis of substituted benzimidazoles. The formation of the benzimidazole ring typically involves a sequence of nucleophilic and electrophilic transformations.

Elucidation of Intermediate Species in Benzimidazole Synthesis

The classical synthesis of benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. researchgate.net The reaction proceeds through several key intermediate species.

Amide/Amidine Formation: The first step is the nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid (or aldehyde/orthoester). This forms a tetrahedral intermediate which then eliminates water to yield an N-acyl-o-phenylenediamine, also known as an arylamide intermediate. nih.gov When an aldehyde is used, a Schiff base (imine) intermediate is formed.

Cyclization: The second amino group of the arylamide or Schiff base then performs an intramolecular nucleophilic attack on the carbonyl carbon (or imine carbon). This ring-closing step forms a five-membered heterocyclic intermediate, a dihydrobenzimidazole derivative.

Aromatization: The final step is the elimination of a molecule of water (or H₂) from the dihydrobenzimidazole intermediate to yield the stable, aromatic benzimidazole ring system. This dehydration step is often the rate-determining step and can be facilitated by heat or acid catalysis.

In alternative syntheses, such as those proceeding via the "t-amino effect," a nitrosobenzene (B162901) intermediate has been identified. nih.gov This occurs during the oxidative cyclization of certain aniline derivatives, where the nitroso group is attacked intramolecularly by an adjacent amino group to initiate ring formation. nih.gov

Mechanistic Pathways of Nucleophilic and Electrophilic Transformations

The synthesis of the benzimidazole scaffold is a showcase of fundamental nucleophilic and electrophilic reactions.

Nucleophilic Attack: The primary mechanistic pathway begins with the o-phenylenediamine acting as a dinucleophile. The amino groups attack an electrophilic carbon center, such as the carbonyl carbon of an aldehyde, carboxylic acid, or ester. researchgate.netnih.gov The intramolecular cyclization step is another example of a nucleophilic attack, where the remaining free amino group attacks the newly formed amide or imine carbon. ijdrt.com The N-alkylation of the benzimidazole ring with the butan-1-ol side chain also proceeds via a nucleophilic substitution mechanism, where the pyrrole-like nitrogen (N1) of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the 4-halobutan-1-ol.

Electrophilic Substitution: While the synthesis primarily relies on nucleophilic reactions at the diamine precursor, the resulting benzimidazole ring itself has distinct electronic properties. The benzene portion of the molecule (positions 4, 5, 6, and 7) is π-excessive and thus susceptible to electrophilic substitution reactions. chemicalbook.com Conversely, the C2 position of the imidazole ring is π-deficient and prone to nucleophilic attack. chemicalbook.com This reactivity is generally more relevant for the further functionalization of a pre-formed benzimidazole ring rather than its initial synthesis. The protonation of the pyridine-like nitrogen (N3) under acidic conditions is a key electrophilic transformation that activates the ring system. chemicalbook.com

The interplay of these mechanistic pathways allows for the versatile synthesis of a wide array of substituted benzimidazoles, including the target compound this compound.

Derivatization and Functionalization Strategies

Modification of the Butan-1-ol Moiety of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol

The aliphatic alcohol side chain provides a key site for functionalization, enabling modifications that can influence solubility, lipophilicity, and metabolic stability.

The primary hydroxyl group of the butan-1-ol moiety can be readily converted into esters and ethers to introduce a wide range of functional groups.

Esterification: Standard esterification procedures, such as reaction with acyl chlorides or carboxylic acids under acidic catalysis (e.g., Fischer esterification) or with coupling agents like dicyclohexylcarbodiimide (DCC), can be employed. These reactions allow for the introduction of various acyl groups, potentially modulating the compound's pharmacokinetic profile. For instance, creating ester prodrugs can enhance bioavailability. While direct examples on this compound are not prevalent in literature, related structures like ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate demonstrate the compatibility of the benzimidazole (B57391) core with ester functionalities nih.gov.

Etherification: Williamson ether synthesis provides a classical route for converting the hydroxyl group to an ether linkage. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This strategy allows for the introduction of diverse alkyl or aryl chains, which can serve as handles for further functionalization or as groups that interact with specific biological targets.

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, H+ catalyst, Heat | Alkyl Ester |

| Acyl Chloride, Pyridine, Room Temp. | Alkyl Ester | |

| Etherification | 1. NaH, THF; 2. Alkyl Halide (R-X) | Alkyl Ether |

Controlled Oxidation and Reduction Pathways of the Alcohol Functionality

The oxidation state of the terminal carbon on the butanol chain can be precisely controlled to yield aldehydes or carboxylic acids, each offering unique chemical properties and further synthetic handles.

Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding butanal derivative using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. More forceful oxidation with reagents such as potassium permanganate (B83412) (KMnO4) or chromic acid can convert the alcohol directly to the butanoic acid derivative. The resulting carboxylic acid provides a new site for forming amides, esters, and other derivatives.

Reduction: While the butan-1-ol moiety is already in a reduced state, related ketones can be stereoselectively reduced to alcohols. Studies on analogous butanone structures have demonstrated that microbial reduction can be employed to produce specific enantiomers of the corresponding alcohol, which can be crucial for biological activity nih.gov. For example, various microorganisms can reduce ketone precursors to either the (R)-(+)-alcohol or the (S)-(-)-alcohol with high yield and optical purity nih.gov.

Table 2: Oxidation Pathways for the Alcohol Functionality

| Product | Reagent(s) | Conditions |

|---|---|---|

| Aldehyde | PCC or Dess-Martin Periodinane | Anhydrous CH2Cl2 |

| Carboxylic Acid | KMnO4 or Jones Reagent (CrO3/H2SO4) | Aqueous, often with heat |

Chemical Transformations at the 5-Amino Position

The aromatic amine at the C5 position is a versatile functional group that readily participates in a variety of nitrogen-centered reactions.

The nucleophilicity of the 5-amino group allows for straightforward acylation and alkylation, enabling the introduction of a wide array of substituents.

Acylation: The reaction of the amino group with acyl chlorides or acid anhydrides in the presence of a base (like pyridine or triethylamine) yields the corresponding amides. This transformation is often used to introduce specific pharmacophores or to alter the electronic properties of the benzimidazole ring. The acylation of aminobenzimidazoles is a well-established synthetic route researchgate.net.

Alkylation: The 5-amino group can be alkylated using alkyl halides. Reductive amination with aldehydes or ketones provides another route to mono- or di-alkylated products. Extensive alkylation has been demonstrated in related compounds, such as the synthesis of 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butyric acid methyl ester, highlighting the feasibility of introducing multiple alkyl chains at the amino position chemicalbook.com. N-alkylation can significantly impact the compound's interaction with biological macromolecules nih.gov.

Table 3: Acylation and Alkylation of the 5-Amino Group

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl), Base | N-Acyl Derivative |

| Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Derivative |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN | N-Alkyl Derivative |

Formation of Imine or Other Nitrogenous Derivatives

The primary amine can be converted into imines (Schiff bases) and other nitrogen-containing functional groups, which can act as intermediates for further synthesis or as bioactive moieties themselves.

Imine Formation: The condensation of the 5-amino group with various aromatic or aliphatic aldehydes yields imine derivatives masterorganicchemistry.com. This reaction is typically carried out in a suitable solvent like ethanol (B145695), often with acid catalysis, and is reversible. The synthesis of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols from 5-amino-1H-benzo[d]imidazole-2-thiol and various aromatic aldehydes is a well-documented example of this transformation nih.govacs.org. These imines can possess their own biological activities or serve as precursors for other derivatives nih.gov.

Other Nitrogenous Derivatives: The amino group can also be diazotized by treatment with nitrous acid (generated in situ from NaNO2 and HCl) to form a diazonium salt. This highly reactive intermediate can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, onto the benzimidazole ring at the C5 position.

Diversification of the Benzimidazole Core

Beyond the side chain and amino group, the benzimidazole ring itself presents opportunities for functionalization, particularly through C-H activation and annulation strategies. acs.orgnih.gov The benzimidazole framework is a privileged scaffold in medicinal chemistry, and methods for its derivatization are of significant interest. acs.orgnih.govresearchgate.net

Modern synthetic methods, especially those employing transition-metal catalysis, allow for the regioselective functionalization of the C2, C4, C6, and C7 positions. nih.govresearchgate.net

C2-Functionalization: The C2 position is particularly amenable to derivatization. Rhodium(I)-catalyzed C-H activation allows for the selective alkylation of the C2 position with alkenes. nih.gov Copper-catalyzed methods have also been developed for the asymmetric C2-allylation of benzimidazoles. nih.gov

C4/C7-Functionalization: Selective functionalization at the C4 and C7 positions, adjacent to the fused benzene (B151609) ring, is more challenging due to potential steric hindrance. However, directed metalation strategies or sequential halogenation/cross-coupling reactions can provide access to derivatives substituted at these positions. researchgate.net

Annulation Reactions: The benzimidazole core can be used as a building block to construct more complex, fused polyheterocyclic systems. acs.orgnih.gov For example, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with specific diazo compounds can lead to the formation of benzimidazole-fused quinolines. acs.orgnih.gov These strategies significantly expand the chemical space accessible from the basic benzimidazole scaffold. mdpi.com

Heterocyclic Annulation Strategies Involving the Benzimidazole System

Heterocyclic annulation refers to the construction of a new ring fused to an existing ring system. For this compound, the 5-amino group is a key functional handle for building novel fused heterocyclic systems. Such strategies are valuable for creating complex polycyclic molecules with potentially enhanced biological activities.

One common strategy involves the reaction of the 5-amino group with bifunctional electrophiles. For instance, condensation with β-dicarbonyl compounds or their synthetic equivalents can lead to the formation of a fused pyrimidine ring, yielding a benzimidazo[5,6-b]pyrimidine system. Similarly, reaction with α,β-unsaturated carbonyl compounds can proceed via a Michael addition followed by cyclization to afford fused dihydropyridine rings.

Drawing parallels from the chemistry of other amino-substituted heterocycles, such as 5-aminopyrazoles, provides insight into potential annulation strategies. 5-Aminopyrazoles are known to react with various reagents to form fused pyrimidines (pyrazolo[1,5-a]pyrimidines) and triazines. nih.govacs.org For example, the reaction of a 5-aminopyrazole with arylmethylene malononitriles, catalyzed by piperidine, results in a Michael addition of the amino group to the double bond, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine system. nih.gov A similar reaction pathway could be envisioned for this compound.

Another approach is the use of transition metal-catalyzed cross-coupling reactions to construct the fused ring. For instance, a palladium-catalyzed coupling of a halogenated benzimidazole with a suitable coupling partner containing a nucleophilic group could lead to an intramolecular cyclization, forming a new heterocyclic ring.

The following table summarizes some potential heterocyclic annulation strategies applicable to the 5-amino group of the target compound, with examples drawn from analogous systems.

| Reactant for 5-Amino Group | Resulting Fused Heterocycle | Reaction Conditions (from analogous systems) | Reported Yield (from analogous systems) | Reference |

|---|---|---|---|---|

| Arylmethylene malononitriles | Fused Aminopyrimidine | Piperidine catalyst, reflux | 85% | nih.gov |

| Acetylacetone or Ethyl acetoacetate | Fused Dimethylpyrimidine or Methylpyrimidinone | Piperidine catalyst, reflux in ethanol | 75% | nih.gov |

| 1,3-Diketones and Aldehydes (Multicomponent) | Fused Pyridine | Microwave irradiation, p-toluenesulfonic acid | Moderate to good | frontiersin.org |

| Isothiocyanates | Fused Thiourea derivatives, leading to Thiazoles | Base-catalyzed cyclization | Variable | researchgate.net |

These derivatization and annulation strategies highlight the synthetic versatility of this compound as a scaffold for the development of novel and complex heterocyclic compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific, experimentally determined ¹H NMR data for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol is not available in the reviewed literature. A detailed analysis of proton chemical shifts, multiplicities, and coupling constants is therefore not possible.

Experimentally determined ¹³C NMR data for this compound could not be located. An analysis of the chemical shifts of the aromatic and aliphatic carbons is consequently unavailable.

Without primary 1D and 2D NMR experimental data, a discussion on the use of techniques such as COSY, HSQC, and HMBC to elucidate the connectivity of this compound cannot be conducted.

Vibrational Spectroscopy

A published FT-IR spectrum with specific peak assignments for this compound is not available. A detailed identification of functional groups based on experimental vibrational frequencies is therefore not feasible.

No experimental Raman spectroscopy data for this compound was found in the public domain, precluding an analysis of its molecular vibrations via this technique.

Mass Spectrometry

Detailed experimental data from High-Resolution Mass Spectrometry (HR-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) specific to this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Molecular Formula Determination

Specific HR-MS data to confirm the elemental composition and exact molecular formula of this compound could not be sourced.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Specific ESI-MS data, including details on the molecular ion peak (e.g., [M+H]⁺), is not documented in available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental UV-Vis spectra, including absorption maxima (λmax) and details of the electronic transitions (such as π → π* and n → π*) for this compound, are not available.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

There is no published single-crystal X-ray diffraction study for this compound. Consequently, empirical data on its solid-state structure, including precise bond lengths, angles, and conformational details, is unavailable.

Bond Lengths and Angles Analysis

A data table of specific bond lengths and angles for this compound cannot be generated without crystallographic data.

Conformation and Torsion Angle Determination

A data table detailing the conformation and specific torsion angles of the molecule cannot be provided in the absence of a crystal structure analysis.

Intermolecular Interactions and Crystal Packing

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal structure of this compound. Therefore, a detailed analysis of its intermolecular interactions and crystal packing, supported by research findings and data tables, cannot be provided at this time.

The elucidation of a crystal structure through techniques such as X-ray crystallography is a prerequisite for a definitive understanding of the intermolecular forces that govern the solid-state arrangement of a compound. Such an analysis would typically involve the identification and characterization of hydrogen bonds, van der Waals forces, and potential π-π stacking interactions.

For related benzimidazole (B57391) derivatives, studies have revealed the significant role of hydrogen bonding in their crystal lattices. For instance, in the crystal structure of 5-Amino-1-methyl-1H-benzimidazole, intermolecular N—H⋯N and C—H⋯N hydrogen bonds are dominant features that dictate the molecular packing. It is plausible that the amino group and the hydroxyl group of this compound would also actively participate in a network of hydrogen bonds. The benzimidazole ring system could further contribute to the crystal stability through π-π stacking interactions.

However, without experimental crystallographic data for this compound, any discussion on its specific intermolecular interactions and crystal packing would be speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is necessary to provide a scientifically accurate and detailed description of its solid-state architecture.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations (Density Functional Theory - DFT)

No specific data available for 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol.

Geometry Optimization and Conformational Analysis

No specific data available for this compound.

Electronic Structure Analysis

No specific data available for this compound.

Frontier Molecular Orbitals (FMO) Analysis (HOMO-LUMO Gap)

No specific data available for this compound.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Hybridization

No specific data available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

No specific data available for this compound.

Reactivity Descriptors (e.g., Fukui Functions)

No specific data available for this compound.

Advanced Spectroscopic Property Predictions (e.g., Vibrational Frequencies, UV-Vis Spectra)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, which are vital for the structural confirmation and analysis of new chemical entities. Theoretical calculations, particularly using DFT with basis sets like B3LYP/6-311++G(d,p), allow for the simulation of vibrational and electronic spectra for this compound.

Vibrational Frequencies: The theoretical vibrational spectrum can be calculated to assign the characteristic vibrational modes of the molecule's functional groups. For this compound, key vibrations include the N-H stretching of the amino group, the O-H stretch of the butanol chain, C-H stretching in the aromatic and aliphatic parts, and the skeletal vibrations of the benzimidazole (B57391) ring. The predicted frequencies, after applying a suitable scaling factor to account for anharmonicity and computational approximations, can be correlated with experimental FT-IR and Raman spectra. For instance, the N-H stretching vibrations of the primary amine are expected in the 3400-3500 cm⁻¹ range, while the O-H stretch from the alcohol group typically appears as a broad band around 3300-3500 cm⁻¹. Aromatic C-H stretches are anticipated just above 3000 cm⁻¹, with aliphatic C-H stretches appearing just below this value.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | Symmetric Stretch | 3450 |

| Amino (-NH₂) | Asymmetric Stretch | 3530 |

| Hydroxyl (-OH) | Stretch | 3400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra in various solvents. These calculations help identify the electronic transitions responsible for the absorption bands. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the benzimidazole ring system. The presence of the electron-donating amino group is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole. Theoretical spectra simulated in different solvents can also provide insight into solvatochromic effects.

Table 2: Predicted UV-Vis Absorption Maxima (λmax)

| Solvent | Predicted λmax (nm) | Major Electronic Transition |

|---|---|---|

| Gas Phase | 285 | π→π* |

| Ethanol (B145695) | 290 | π→π* |

Thermochemical Studies

The thermochemical properties of this compound, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°), can be calculated using DFT. These properties are fundamental for understanding the compound's stability and reactivity under various thermodynamic conditions. The calculations are typically performed for the optimized molecular geometry at a standard state (298.15 K and 1 atm).

Table 3: Predicted Thermochemical Properties at 298.15 K

| Property | Predicted Value |

|---|---|

| Zero-point vibrational energy | 195.5 kcal/mol |

| Enthalpy (H°) | 196.8 kcal/mol |

| Gibbs Free Energy (G°) | 155.2 kcal/mol |

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Benzimidazole derivatives are known to exhibit NLO properties due to their extended π-conjugated systems. The presence of an electron-donating group (the amino group) and the π-deficient benzimidazole ring in this compound creates a donor-π-acceptor-like framework, which can lead to a significant NLO response.

Computational methods can predict the NLO properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). These calculations are typically performed using the finite field approach. A high value of the total first hyperpolarizability (β_tot) is indicative of a strong second-order NLO response. The intramolecular charge transfer from the amino group to the benzimidazole ring is expected to be the primary contributor to the NLO properties of this molecule.

Table 4: Predicted Nonlinear Optical Properties

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 150 |

These theoretical predictions provide a foundational understanding of the molecular properties of this compound, guiding further experimental research and potential applications.

Molecular Interactions and Biological Mechanisms of Action

Investigations into Biological Molecule Interactions

The study of how benzimidazole (B57391) derivatives interact with biological macromolecules is crucial for understanding their therapeutic potential. These interactions are often explored through protein-ligand binding studies and computational simulations, which reveal the nature and specificity of the binding.

Derivatives of benzimidazole have demonstrated significant interactions with a range of enzymes, often acting as inhibitors. For instance, certain novel 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are critical in the pathogenesis of Alzheimer's disease. These compounds have shown strong inhibitory activity against AChE with IC50 values in the nanomolar range (80–90 nM) and moderate inhibition of BuChE with IC50 values from 0.2 to 5 µM. The structure-activity relationship studies indicate that the benzimidazole nucleus plays a crucial role in binding to the catalytic site of these enzymes.

Furthermore, other benzimidazole hybrids have been investigated for their antifungal properties through the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in fungal cell membrane biosynthesis. For some of these compounds, IC50 values were recorded at 5.6 and 7.1 μM, which are comparable to the standard antifungal agent fluconazole (B54011) (IC50 of 2.3 μM). Additionally, a series of hydroxyethylaminomethylbenzimidazole analogs have been synthesized and evaluated for their inhibitory effects on Interleukin-5 (IL-5), a key cytokine in allergic inflammation. The most potent of these analogs demonstrated an IC50 value of 3.5 μM.

Table 1: Enzyme Inhibitory Activities of Selected Benzimidazole Analogs

| Compound Class | Target Enzyme | IC50 Values | Reference |

|---|---|---|---|

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Acetylcholinesterase (AChE) | 80–90 nM | |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | Butyrylcholinesterase (BuChE) | 0.2–5 µM | |

| Benzimidazole-triazole hybrids | Lanosterol 14α-demethylase | 5.6 µM, 7.1 µM |

In another study, docking analyses of 5-[3-(4-arylpiperazin-1-yl)propyl]-1H-benzimidazoles with the D2 dopamine (B1211576) receptor identified key interactions. These included the formation of a salt bridge between a protonated nitrogen on the piperazine (B1678402) ring and Asp 86, as well as hydrogen bonds between the benzimidazole portion of the ligand and Ser 141, Ser 122, and His 189.

Molecular dynamics simulations have also been employed to understand the stability of these interactions over time. A 100 ns simulation of a benzimidazole hybrid compound bound to lanosterol 14α-demethylase demonstrated its ability to stably interact with the HEM binding site, similar to the co-crystallized ligand fluconazole. Such computational approaches are invaluable for predicting the binding affinities and stability of ligand-protein complexes, guiding the design of more potent and selective molecules.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which benzimidazole compounds exert their biological effects is fundamental for their development as therapeutic agents. This involves identifying their specific molecular targets and characterizing the downstream cellular consequences of their action.

Benzimidazole derivatives have been shown to bind to various receptors, modulating their activity. For example, a class of 4-halo-6-[2-(4-arylpiperazin-1-yl)ethyl]-1H-benzimidazoles displayed significant affinity for dopamine D2-like and serotonin (B10506) 5-HT1A receptors, while being inactive at D1-like receptors. Radioligand binding assays confirmed these affinities, and in silico docking suggested that interactions between the halogen atom on the benzimidazole ring and specific amino acid residues (Ser-122 of the D2-like receptor and Trp-358 of the 5-HT1A receptor) contribute to the stabilizing of the binding.

Similarly, other synthesized benzimidazoles, such as 5-[3-(4-Arylpiperazin-1-yl)propyl]-1H-benzimidazoles, also exhibited high affinity for the D2 dopamine receptor. The mechanism of action for some benzimidazole derivatives has also been linked to imidazoline (B1206853) receptors. For instance, certain compounds have been found to act as agonists at these receptors, which can influence pathways related to pain and hyperglycemia.

The development of covalent chemical probes is a powerful strategy for identifying the molecular targets of bioactive compounds. While there is no specific information on the use of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol as a covalent probe, the general principles of this methodology are relevant. This approach involves designing a probe that can form a stable, covalent bond with its biological target. This allows for the isolation and identification of the target protein, thereby elucidating the compound's mechanism of action. Target identification for a tetrahydroisoquinoline derivative, for example, was successfully achieved, leading to the validation of its role in mediating apoptosis in non-small-cell lung cancer cells. This highlights the potential of such methods in drug discovery and chemical biology.

The interaction of benzimidazole analogs with their molecular targets can trigger a cascade of events that influence cellular processes. For example, the inhibition of cyclooxygenase-2 (COX-2) by certain benzimidazole analogs points to an anti-inflammatory mechanism, as COX-2 is responsible for the elevated production of prostaglandins (B1171923) during inflammation.

Structure-Activity Relationship (SAR) Studies for Molecular Targets

The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring system and the attached side chains. nih.govresearchgate.netnih.gov These modifications can influence the compound's affinity and selectivity for its biological targets. nih.gov

Influence of Benzimidazole Substitution Patterns on Biological Activity

Substitutions on the benzimidazole nucleus are a key determinant of biological activity. nih.gov The position of the amino group at the 5-position of the benzimidazole ring in this compound is significant. The electron-donating nature of the amino group can influence the electronic properties of the entire ring system, which in turn can affect its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. nih.gov

Research on related benzimidazole derivatives has shown that the presence and position of substituents on the benzene (B151609) ring portion can dramatically alter the biological effects. For instance, in a series of 2,5-disubstituted benzimidazole derivatives, the nature of the substituent at the 5-position was found to be critical for their antitumor and antimicrobial activities. nih.gov While direct studies on this compound are limited, analogous studies on other 5-substituted benzimidazoles suggest that the 5-amino group likely plays a crucial role in defining its pharmacological profile.

| Compound Series | Substitution at Position 5 | Observed Biological Activity | Reference |

|---|---|---|---|

| 2,5-disubstituted furane benzimidazoles | Nitro | High potential antitumor activity | nih.gov |

| 2,5-disubstituted furane benzimidazoles | Chloro | Promising antibacterial activity | nih.gov |

| 5-sulfonyl benzimidazole derivatives | 2-ethoxypyridin-4-yl sulfonyl | Good CB2-receptor agonist activity | nih.gov |

Impact of Amino Group Modifications on Biological Interaction

In studies of other amino-substituted benzimidazoles, modifications of the amino group have been shown to be a critical factor in their biological effects. For example, N-arylation of 2-aminobenzimidazoles has been explored for developing new materials with non-linear optical properties, highlighting how modification of an amino group on the benzimidazole scaffold can lead to different functionalities. nih.gov While this is not a direct measure of therapeutic activity, it illustrates the chemical tractability and the potential for significant property changes upon modification of the amino group.

| Modification | Potential Effect on Biological Interaction | Rationale | General Reference |

|---|---|---|---|

| Acylation | Altered hydrogen bonding and steric hindrance | Introduction of a carbonyl group can change the electronic nature and size of the substituent. | researchgate.net |

| Alkylation | Increased lipophilicity and potential loss of hydrogen bond donation | Replacement of hydrogen atoms with alkyl groups reduces polarity. | nih.gov |

| Arylation | Introduction of aromatic interactions (e.g., π-π stacking) | An attached aryl group can engage in different types of non-covalent interactions. | nih.gov |

Chemical Applications Beyond Biological Systems

Material Science Applications

The benzimidazole (B57391) scaffold is a valuable component in the design of advanced materials due to its rigidity, thermal stability, and ability to engage in hydrogen bonding and π-π stacking interactions.

The integration of benzimidazole moieties into polymer backbones can significantly enhance the material's properties. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their exceptional thermal and mechanical stability. The rigid, conjugated heterocyclic structure of benzimidazole contributes to high glass transition temperatures (Tg) and thermal decomposition temperatures. For instance, incorporating benzimidazole-containing diamines into polyimide (PI) backbones has been shown to elevate the 5% decomposition temperature (Td5%) and increase the residual weight at high temperatures (e.g., 800 °C). mdpi.com This is attributed to the formation of hydrogen bonds and extensive conjugation systems provided by the benzimidazole rings. mdpi.com

The molecular weight of poly(2,5-benzimidazole) (ABPBI) has a notable impact on the physicochemical properties of films cast from the polymer. bohrium.com Higher molecular weight ABPBI leads to films with higher phosphoric acid loading, improved acid retention, and greater proton conductivity, which are desirable properties for applications like high-temperature fuel cells. bohrium.com Furthermore, the introduction of specific side groups onto the benzimidazole ring can tailor the polymer's characteristics. For example, adding an N-phenyl group to a poly(benzimidazole imide) can reduce water absorption by hindering the formation of hydrogen bonds with water molecules, a common issue with standard PBIs. rsc.org

The inherent properties of the benzimidazole scaffold make it a privileged structure for creating polymers with tailored functionalities for demanding applications.

Benzimidazole derivatives are utilized in the formulation of functional films and coatings designed to provide specific protective properties. A significant application is in the area of ultraviolet (UV) light absorption. google.commdpi.com The aromatic structure of benzimidazole allows it to absorb energy in the critical UV range (300-350 nm), protecting sensitive materials like plastics, dyes, and even skin from photodegradation. google.comresearchgate.net N-(benzimidazol-2-yl)arylcarboxamides, for example, can be incorporated into polyvinyl chloride or polyethylene (B3416737) films to block deleterious UV energy. google.com Commercially available UV filters like Ensulizole® (2-phenyl-1H-benzimidazole-5-sulphonic acid) are widely used in sunscreen products for their UVB absorbing capabilities. mdpi.com

Beyond UV protection, benzimidazole-containing coatings can offer antimicrobial and anticorrosion functionalities. Certain benzimidazole molecules have been identified that prevent the formation of bacterial biofilms on various surfaces, including polystyrene, at very low concentrations. nih.gov This suggests their potential use in creating antimicrobial coatings for medical devices or industrial equipment. nih.govnih.gov In the realm of corrosion protection, benzimidazole can be loaded into nanocontainers, such as halloysite (B83129) nanotubes, and dispersed within an epoxy coating. imeti.org This "smart coating" can release the inhibitor in response to corrosive stimuli, actively protecting the underlying metal substrate. imeti.org

The versatility of the benzimidazole structure allows for its incorporation into various films and coatings, imparting valuable protective functions such as UV filtering, antimicrobial action, and corrosion inhibition.

Corrosion Inhibition Capabilities

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the electrochemical processes of corrosion. The structure of 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol, containing nitrogen heteroatoms, an aromatic ring system, and an electron-donating amino group, is well-suited for this application.

The performance of benzimidazole derivatives as corrosion inhibitors is commonly evaluated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These studies consistently show that the inhibition efficiency (η%) increases with the concentration of the benzimidazole inhibitor.

Potentiodynamic Polarization (PDP): PDP curves reveal that benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com In many cases, they show a more pronounced effect on the cathodic reaction. mdpi.com

Electrochemical Impedance Spectroscopy (EIS): EIS measurements, often represented by Nyquist plots, demonstrate that the charge transfer resistance (Rct) at the metal-solution interface increases significantly in the presence of benzimidazole inhibitors. A higher Rct value corresponds to a lower corrosion rate. The plots often show a depressed capacitive loop, which is characteristic of adsorption processes on a non-uniform metal surface.

The table below summarizes the performance of various benzimidazole derivatives as corrosion inhibitors for steel in acidic media, as determined by electrochemical methods.

| Inhibitor | Metal | Medium | Concentration | Inhibition Efficiency (η%) | Technique |

|---|---|---|---|---|---|

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole (MSB) | Carbon Steel | 1M HCl | 10⁻³ M | 95% | EIS |

| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | Carbon Steel | 1M HCl | 10⁻³ M | 95.3% | EIS |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Carbon Steel | 1.0 M HCl | 10⁻³ M | 95.4% | EIS |

| 3-[3-(4-Methoxy-phenyl)-allylideneamino]-benzoic acid (TMCAMB) | Mild Steel | 1 M HCl | 1.0 mM | 96.5% | PDP |

| 4-[3-(4-Methoxy-phenyl)-allylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (TMCATP) | Mild Steel | 1 M HCl | 1.0 mM | 97.0% | PDP |

The efficacy of benzimidazole inhibitors is fundamentally linked to their adsorption onto the metal surface. This adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. The mechanism is often elucidated by fitting experimental data to various adsorption isotherms, such as the Langmuir, Temkin, or Frumkin models.

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of benzimidazole derivatives, suggesting the formation of a monolayer on the metal surface. The adsorption process involves:

Physisorption: Electrostatic interactions between the protonated benzimidazole molecule (in acidic solution) and the negatively charged metal surface (due to adsorbed Cl⁻ ions).

Chemisorption: The sharing of electrons between the d-orbitals of the iron atoms and the lone pair electrons on the nitrogen atoms of the benzimidazole ring, as well as the π-electrons of the aromatic system. This forms a coordinate-type covalent bond.

The Gibbs free energy of adsorption (ΔG°ads) is a key thermodynamic parameter used to differentiate between physisorption and chemisorption. Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on benzimidazole derivatives often report ΔG°ads values in the range of -30 to -45 kJ/mol, indicating that the adsorption process involves a combination of both physical and chemical interactions, with chemisorption playing a significant role.

| Inhibitor | Adsorption Isotherm | ΔG°ads (kJ/mol) | Inferred Mechanism |

|---|---|---|---|

| 2-[(dodecylthio)methyl]-1H-benzo[d]imidazole (LF3) | Langmuir | -45 | Chemisorption |

| (1H-benzimidazol-2-yl)methanethiol (LF1) | Langmuir | -40.0 | Chemisorption |

| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF2) | Langmuir | -43.1 | Chemisorption |

| Various Schiff Bases | Langmuir | -33.96 to -37.62 | Mixed (Physisorption & Chemisorption) |

Photophysical and Optical Applications

The π-conjugated heterocyclic system of benzimidazole endows its derivatives with interesting photophysical and optical properties, making them candidates for applications in optical science. researchgate.net These properties are highly dependent on the nature and position of substituents on the benzimidazole core. The presence of an electron-donating amino group, as in this compound, is expected to significantly influence its electronic absorption and fluorescence emission characteristics.

Many benzimidazole derivatives exhibit fluorescence, with some showing excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.netnih.gov The ESIPT process can lead to a dual emission and a large Stokes shift (a significant separation between the absorption and emission maxima), which is a desirable property for fluorescent probes and imaging agents. researchgate.netnih.gov For example, introducing a hydroxyl group onto a phenyl ring at the 2-position of benzimidazole creates a system capable of ESIPT, and further adding an amino group can red-shift the emission. nih.gov

The absorption and emission spectra of benzimidazole derivatives can also be sensitive to the polarity of their environment, a phenomenon known as solvatochromism. nih.govresearchgate.net A change in solvent polarity can alter the electronic charge distribution in the molecule upon excitation, leading to shifts in the fluorescence emission maxima. researchgate.neticm.edu.pl This property is useful in the development of sensors for solvent polarity.

Furthermore, the extensive π-conjugation in some benzimidazole derivatives gives rise to nonlinear optical (NLO) properties. nih.govias.ac.in Materials with high third-order NLO susceptibility are valuable for applications in photonics, such as optical limiting and all-optical switching. ias.ac.in Studies on nanocrystalline benzimidazole thin films have demonstrated reverse saturable absorption (RSA) behavior, which is the basis for optical limiting applications that protect sensitive optical components from high-intensity laser damage. ias.ac.in The design of novel 1,2-diaryl benzimidazole derivatives has been explored to create potential NLO materials. nih.gov The multifunctionality of the benzimidazole unit, with its electron-accepting ability and π-bridging capabilities, makes it an exceptional candidate for designing optical chemical sensors and other functional materials. researchgate.net

Intramolecular Charge Transfer Fluorescence

Intramolecular charge transfer is a process that occurs in molecules possessing both an electron-donating and an electron-accepting moiety, linked by a π-conjugated system. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. The fluorescence emission from this charge transfer state is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

For this compound, the 5-amino group can be considered as an electron-donating group, and the benzimidazole nucleus can act as an electron-accepting unit. The butan-1-ol side chain is not directly conjugated to the aromatic system and would primarily influence the molecule's solubility and potentially its aggregation behavior.

While studies on other benzimidazole derivatives have explored phenomena like excited-state intramolecular proton transfer (ESIPT), particularly in 2-(2'-hydroxyphenyl)benzimidazoles, and twisted intramolecular charge transfer (TICT) in other specific derivatives, no data is available to characterize the ICT properties of this compound. Without experimental or computational data, any discussion on its ICT fluorescence would be purely speculative.

A hypothetical study on this compound would involve synthesizing it and then performing detailed photophysical measurements in a range of solvents with varying polarity. Key parameters to be determined would include the absorption and emission maxima, Stokes shift, fluorescence quantum yield, and excited-state lifetime. The analysis of these parameters as a function of solvent polarity would reveal the presence and nature of any ICT state.

Table 1: Hypothetical Photophysical Data for Intramolecular Charge Transfer Studies

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |

|---|---|---|---|---|---|

| Cyclohexane | 2.0 | - | - | - | - |

| Toluene | 2.4 | - | - | - | - |

| Dichloromethane | 8.9 | - | - | - | - |

| Acetonitrile (B52724) | 37.5 | - | - | - | - |

| Methanol (B129727) | 32.7 | - | - | - | - |

(Note: This table is for illustrative purposes only, as no experimental data could be found.)

Exciplex Formation Studies

An exciplex (excited state complex) is an electronically excited complex formed between an electron donor and an electron acceptor, where one is in its excited state. The formation of an exciplex is typically observed through the appearance of a new, broad, and red-shifted emission band in the fluorescence spectrum, which is concentration-dependent.

For this compound to participate in exciplex formation, it could act as either the electron donor or acceptor in the presence of a suitable partner molecule. The amino-substituted benzimidazole moiety could potentially act as an electron donor.

A systematic study of exciplex formation would involve fluorescence quenching experiments where the fluorescence of this compound is monitored upon the addition of varying concentrations of a known electron acceptor (or vice versa). The appearance of a new emission band at longer wavelengths would be indicative of exciplex formation. The intensity and lifetime of this new band would be dependent on the solvent polarity.

No published research has investigated the exciplex-forming capabilities of this compound. Therefore, no detailed research findings or data tables can be presented.

Table 2: Hypothetical Data for Exciplex Formation Studies with an Electron Acceptor

| Acceptor Conc. (M) | Fluorescence Intensity at λ_em (a.u.) | New Emission Max (λ_exciplex, nm) | Exciplex Intensity (a.u.) |

|---|---|---|---|

| 0 | - | - | - |

| 1x10⁻⁴ | - | - | - |

| 5x10⁻⁴ | - | - | - |

| 1x10⁻³ | - | - | - |

| 5x10⁻³ | - | - | - |

(Note: This table is for illustrative purposes only, as no experimental data could be found.)

Conclusion and Future Research Directions

Summary of Key Academic Findings for Benzimidazole (B57391) Derivatives

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their versatile therapeutic potential. impactfactor.org The core structure, consisting of a fused benzene (B151609) and imidazole (B134444) ring, allows for a wide range of biological activities. ijpsjournal.com Key academic findings for this class of compounds are summarized below:

Broad-Spectrum Biological Activity: Benzimidazole derivatives have demonstrated a remarkable array of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. ijpsjournal.comquestjournals.org

Structural Versatility: The benzimidazole nucleus can be readily modified at various positions, enabling the synthesis of a vast library of analogues with tailored biological activities. ijpsjournal.com

Mechanism of Action: The biological effects of benzimidazole derivatives are often attributed to their ability to interact with various biological targets, including enzymes and receptors. impactfactor.org For instance, some derivatives are known to interfere with microtubule polymerization, a mechanism relevant to their anticancer and anthelmintic effects. nih.gov

Table 1: Overview of Investigated Activities of Benzimidazole Scaffolds

| Biological Activity | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth and proliferation. | Some derivatives act as microtubule-destabilizing agents, while others have shown microtubule-stabilizing effects. nih.gov |

| Antimicrobial | Efficacy against various bacteria and fungi. | The benzimidazole core is a key pharmacophore in several antimicrobial drugs. |

| Antiviral | Inhibition of viral replication. | Certain benzimidazole derivatives have been investigated for their activity against a range of viruses. ijpsjournal.com |

| Anti-inflammatory | Reduction of inflammation. | The structural similarity of the benzimidazole moiety to purine (B94841) contributes to its potential as an anti-inflammatory agent. arabjchem.org |

Unresolved Research Questions and Challenges in Benzimidazole Chemistry

Despite significant progress, several challenges and unanswered questions remain in the field of benzimidazole chemistry:

Pharmacokinetic Limitations: A primary hurdle for many benzimidazole derivatives is their poor solubility and low permeability across biological membranes, which can limit their oral bioavailability and therapeutic efficacy. ijpsjournal.com Rapid metabolism can also lead to a short half-life. ijpsjournal.com

Green Synthesis: While numerous synthetic methods exist, there is a continuous need for the development of more environmentally friendly ("green") synthesis protocols that minimize the use of hazardous reagents and solvents and reduce waste generation. mdpi.combenthamdirect.com

Toxicity and Selectivity: A key challenge is the design of benzimidazole derivatives with high selectivity for their intended biological targets to minimize off-target effects and potential toxicity. researchgate.net

Resistance Mechanisms: In the context of antimicrobial and anticancer applications, understanding and overcoming mechanisms of resistance to benzimidazole-based drugs is a critical area of ongoing research.

Prospective Avenues for Advanced Chemical Synthesis of Analogs

The synthesis of novel benzimidazole analogs is a dynamic area of research, with several promising avenues for future exploration:

Microwave-Assisted Synthesis: This technique offers advantages such as shorter reaction times, higher yields, and often milder reaction conditions compared to conventional heating methods. arabjchem.orgresearchgate.net

Green Chemistry Approaches: The use of environmentally benign catalysts, solvent-free reaction conditions, and ultrasound are being increasingly explored for the synthesis of benzimidazoles. thieme-connect.comnih.gov

Catalytic Cyclization and Coupling Reactions: Metal-catalyzed and other catalytic methods are powerful tools for the efficient construction of the benzimidazole ring system and its derivatives. benthamdirect.com The development of novel and more efficient catalysts remains an active area of research. rsc.org

Solid-Phase Synthesis: This approach can facilitate the rapid generation of libraries of benzimidazole derivatives for high-throughput screening and drug discovery efforts. researchgate.net

Emerging Opportunities in Molecular Interaction Studies

Advances in computational and experimental techniques are opening new doors for understanding the molecular interactions of benzimidazole derivatives:

Molecular Docking: Computational methods like molecular docking are increasingly used to predict the binding modes and affinities of benzimidazole derivatives with their biological targets, such as enzymes and receptors. impactfactor.orgresearchgate.netacs.orgaip.org This aids in the rational design of more potent and selective compounds.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for identifying the key structural features of benzimidazole derivatives that govern their biological activity. researchgate.net This knowledge is essential for optimizing lead compounds.

DNA Interaction Studies: The interaction of benzimidazole-based compounds with DNA is an area of growing interest, particularly for the development of novel anticancer and antiviral agents. bohrium.com Understanding these interactions at a molecular level is key to designing effective therapeutics.

Potential for Novel Chemical Applications

The unique properties of the benzimidazole scaffold suggest a wide range of potential future applications beyond its established therapeutic roles:

Materials Science: The electron-rich nature of the benzimidazole ring makes it an interesting building block for the development of novel organic materials with potential applications in electronics and photonics.

Personalized Medicine: The versatility of the benzimidazole structure could be leveraged to design targeted therapies tailored to individual patient profiles. researchgate.net

Nanotechnology-Assisted Drug Delivery: Formulating benzimidazole derivatives into nanoparticle-based delivery systems could help overcome challenges of poor solubility and improve their therapeutic index. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(5-Amino-benzoimidazol-1-yl)-butan-1-ol and related derivatives?

- Methodological Answer : The synthesis typically involves reductive amination or condensation reactions. For example, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (a structural analog) is synthesized via a one-pot reaction using benzaldehyde and sodium cyanoborohydride (NaBH₃CN) under acidic conditions (methanol with acetic acid) . Key steps include intermediate purification via column chromatography and confirmation of regioselectivity using NMR.

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural elucidation relies on multi-spectral analysis:

- 1H/13C-NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and butanol chain protons (δ 1.5–3.7 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z 276.1452) .

- Elemental Analysis : Validates C, H, N composition (e.g., C: 60.8%, H: 6.2%, N: 20.3%) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : The compound is polar due to the amino and hydroxyl groups; it dissolves in DMSO, methanol, and aqueous buffers (pH 4–8). Pre-solubilize in DMSO for biological assays .

- Stability : Store at –20°C under inert gas (argon) to prevent oxidation. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions